molecular formula C24H20ClFN4O2S B2697332 N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476434-26-1

N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2697332
CAS RN: 476434-26-1
M. Wt: 482.96
InChI Key: HFJRVUCZEBWZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups and rings. It includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three carbon atoms and two nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds derived from similar structures has demonstrated significant biological activities. For instance, compounds have been synthesized for the investigation of their lipase and α-glucosidase inhibition capabilities. These activities suggest potential applications in treating conditions related to enzyme dysfunction, such as diabetes and obesity. Among these, specific derivatives showed pronounced anti-lipase and anti-α-glucosidase activities, highlighting their potential as therapeutic agents (Bekircan et al., 2015).

Molecular Interactions and Structural Analysis

Research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including compounds structurally related to N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, offers insights into their molecular interactions. These studies utilize Hirshfeld surface analysis and DFT calculations to understand how these compounds interact at the molecular level, potentially influencing their biological activities and stability (Ahmed et al., 2020).

Antimicrobial Screening

Derivatives incorporating the thiazole ring have been synthesized and screened for antimicrobial activities, presenting a pathway to developing new treatments for bacterial and fungal infections. These studies underscore the promise of triazole derivatives in creating potent antimicrobial agents, with some compounds showing considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains (Desai et al., 2013).

Computational Studies

Computational and molecular docking studies have further elucidated the potential of benzimidazole derivatives bearing the 1,2,4-triazole structure as EGFR inhibitors, indicating their application in cancer therapy. These studies provide a foundation for understanding the compound's mechanism of action and optimizing its structure for enhanced activity (Karayel, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many 1,2,4-triazole derivatives have been found to have diverse biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClFN4O2S/c1-32-19-12-8-17(9-13-19)23(31)27-14-22-28-29-24(30(22)21-5-3-2-4-20(21)25)33-15-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJRVUCZEBWZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-chlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.